2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide
Description
2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with bromo (Br) and methoxy (OCH₃) groups at the 3- and 4-positions, respectively. The acetamide moiety is linked to a cyclopropyl ring via an amino group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and boron-containing therapeutics, as evidenced by its role in Suzuki-Miyaura cross-coupling reactions in patent literature .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-5-2-8(6-10(11)13)7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGZFLFUIPQQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromo group at the 3-position.
Amidation: The brominated intermediate is then reacted with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.
Oxidation and Reduction: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid, while the acetamide moiety can undergo reduction to yield the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of 2-(3-substituted-4-methoxyphenyl)-N-cyclopropylacetamide derivatives.
Oxidation: Formation of 2-(3-bromo-4-methoxybenzaldehyde)-N-cyclopropylacetamide.
Reduction: Formation of 2-(3-bromo-4-methoxyphenyl)-N-cyclopropylamine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can enhance activity against resistant strains, making it a candidate for further development as an antibiotic .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Pharmacological Insights
Receptor Interaction
this compound has been noted for its affinity towards certain biological receptors. Specifically, it has been identified as a potential inhibitor of Rho-associated kinase (ROCK), which plays a crucial role in various cellular processes such as contraction, motility, and proliferation. Inhibition of ROCK has therapeutic implications for conditions like hypertension and cancer .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it could mitigate neuroinflammation and oxidative stress in neuronal cells, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings warrant further investigation into its mechanism of action and therapeutic efficacy in neurological disorders .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions, which are widely used in organic synthesis for creating complex molecules efficiently. The application of these methodologies not only enhances yield but also allows for the introduction of diverse functional groups that can modify biological activity .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | Utilizes Pd catalysts for C-N bond formation | 70-90 |
| Direct Bromination | Involves bromination of precursor compounds | 60-75 |
| Cyclopropanation Reaction | Cyclopropyl group introduction via cycloaddition | 50-80 |
Case Studies
- Antimicrobial Efficacy
- Cancer Cell Proliferation Inhibition
- Neuroprotection Mechanism
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide exerts its effects depends on its interaction with molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects:
- Bromo vs. Chloro : Bromo substituents (as in the target compound) enhance electrophilic reactivity compared to chloro analogues, facilitating cross-coupling reactions in drug synthesis .
- Methoxy Positioning : The 4-methoxy group in the target compound provides steric hindrance and electronic stabilization, whereas 2-methoxy substitution (as in ) may enhance antimicrobial activity due to improved binding affinity .
- Fluorine Incorporation : Fluorine at the 5-position () increases metabolic stability and bioavailability in drug candidates .
Physicochemical and Pharmacokinetic Differences
- Molecular Weight : Higher molecular weights (e.g., 316.18 g/mol in ) may reduce blood-brain barrier permeability compared to lighter analogues (e.g., 254.71 g/mol in ).
- Polarity: Methoxy and amino groups increase hydrophilicity, whereas bromo and methyl groups enhance lipophilicity, impacting solubility and absorption .
Biological Activity
Introduction
2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- CAS Number : Not widely reported, but related compounds can be found under various identifiers.
The presence of the bromo and methoxy groups on the phenyl ring influences its biological properties, enhancing lipophilicity and potentially affecting receptor binding.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, such as G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cell proliferation and survival.
- Gene Expression Regulation : The compound might affect transcription factors, thereby modulating gene expression related to cell growth and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study : A study on related compounds demonstrated that they induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a potential for use in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have shown efficacy against various bacterial strains:
- Mechanism : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes or interference with protein synthesis .
Neuroprotective Effects
Some studies suggest that similar compounds may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases:
- Research Findings : Investigations into related compounds showed inhibition of neuroinflammation and protection against neuronal cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Bromo-4-methoxyphenylacetic acid | Antimicrobial | Membrane disruption |
| Indole derivatives | Anticancer | Apoptosis induction |
| N-cyclopropylacetamide derivatives | Neuroprotective | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
